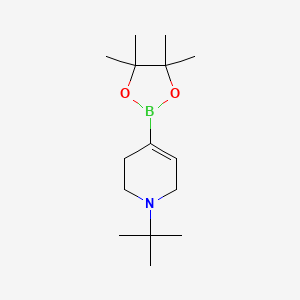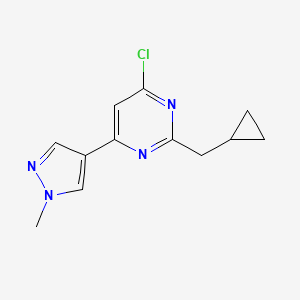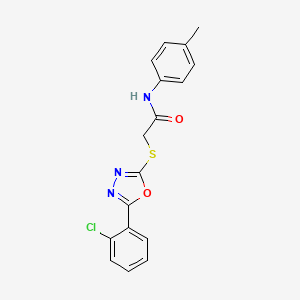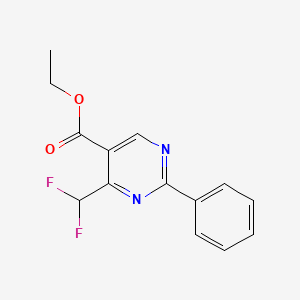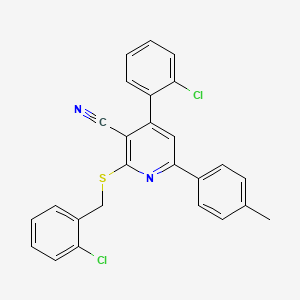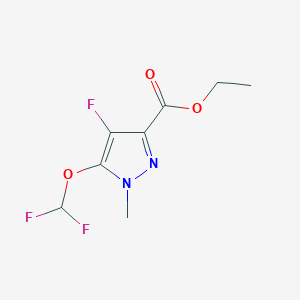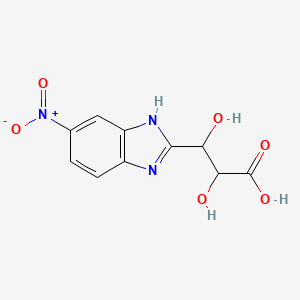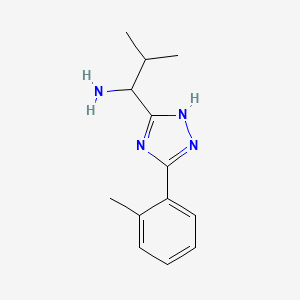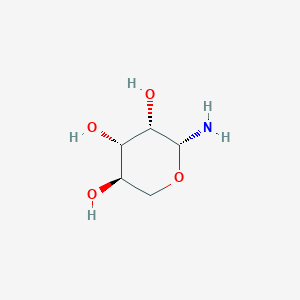
(2R,3S,4S,5R)-2-Aminotetrahydro-2H-pyran-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2R,3S,4S,5R)-2-Aminotetrahydro-2H-pyran-3,4,5-triol” is a complex compound with the following chemical structure:
(2R,3S,4S,5R,6S)-2-[[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol
This compound belongs to the glycoside class and has the ChEBI ID CHEBI:181822 . It consists of a pyran ring with multiple hydroxyl groups and amines.
Vorbereitungsmethoden
Synthetic Routes: The synthetic routes for this compound involve complex organic chemistry. Researchers typically use multi-step processes to assemble the pyran ring and introduce the necessary functional groups. Specific synthetic pathways may vary, but they often include protecting group strategies, glycosylation reactions, and stereochemistry control.
Industrial Production: While industrial-scale synthesis details are proprietary, the compound may be produced through enzymatic or chemical methods. These processes aim for high yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Reactions: “(2R,3S,4S,5R)-2-Aminotetrahydro-2H-pyran-3,4,5-triol” can undergo various reactions, including:
Oxidation: Oxidative processes may modify the hydroxyl groups.
Reduction: Reduction reactions can alter the amines or other functional groups.
Substitution: Substitution reactions may occur at specific positions on the pyran ring.
Protecting Groups: To selectively protect hydroxyl groups during glycosylation.
Catalysts: Enzymes or metal catalysts for specific transformations.
Solvents: Organic solvents suitable for the reaction conditions.
Major Products: The major products depend on the specific reaction and regioselectivity. These could include modified pyran derivatives, glycosides, or intermediates for further synthesis.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Carbohydrate Chemistry: Studying glycosides and their reactivity.
Natural Product Synthesis: As a challenging target for synthetic chemists.
Antiviral Properties: Investigating potential antiviral effects due to its unique structure.
Metabolism: Understanding its role in cellular processes.
Pharmaceuticals: Potential drug candidates.
Functional Materials: Applications in materials science.
Wirkmechanismus
The compound’s mechanism of action likely involves interactions with cellular receptors, enzymes, or metabolic pathways. Further research is needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
While “(2R,3S,4S,5R)-2-Aminotetrahydro-2H-pyran-3,4,5-triol” is unique, similar compounds include other glycosides, pyran derivatives, and natural products.
Eigenschaften
Molekularformel |
C5H11NO4 |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-2-aminooxane-3,4,5-triol |
InChI |
InChI=1S/C5H11NO4/c6-5-4(9)3(8)2(7)1-10-5/h2-5,7-9H,1,6H2/t2-,3+,4+,5-/m1/s1 |
InChI-Schlüssel |
RQBSUMJKSOSGJJ-MGCNEYSASA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@@H]([C@@H](O1)N)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


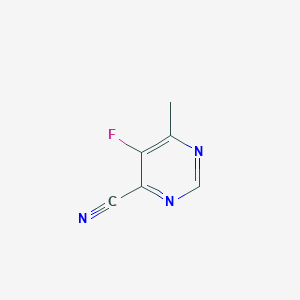
![4-tert-Butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate](/img/structure/B11775580.png)
